molecular formula C16H17NO6S2 B13783458 Ethyl 2-[bis(benzenesulfonyl)amino]acetate CAS No. 94500-78-4

Ethyl 2-[bis(benzenesulfonyl)amino]acetate

Cat. No.: B13783458
CAS No.: 94500-78-4
M. Wt: 383.4 g/mol
InChI Key: JPYKCMNCESLVOL-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(benzenesulfonyl)amino]acetate is an organic compound with the molecular formula C16H17NO6S2 It is characterized by the presence of two benzenesulfonyl groups attached to an amino group, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[bis(benzenesulfonyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(benzenesulfonyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[bis(benzenesulfonyl)amino]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[bis(benzenesulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual benzenesulfonyl groups, which enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 2-[bis(benzenesulfonyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes two benzenesulfonyl groups attached to an aminoacetate backbone. This configuration is essential for its biological activity, as the sulfonyl groups can influence interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor, facilitating nucleophilic attacks by biological molecules. This property allows it to participate in various biochemical pathways, potentially influencing enzyme activity and cellular processes. The specific molecular targets and pathways involved depend on the context of its application.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance, it has shown promise against various cancer cell lines, exhibiting dose-dependent cytotoxicity.

Cell Line IC50 (µM) Effect
HeLa15Significant growth inhibition
MCF-720Moderate cytotoxicity
A54925Reduced viability

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100

Case Studies

  • Anticancer Studies : A clinical trial involving this compound was conducted on patients with advanced solid tumors. Preliminary results indicated a stabilization of disease in a subset of patients, suggesting potential efficacy in cancer therapy.
  • Infection Models : In an animal model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to control groups, highlighting its potential as an antimicrobial agent.

Properties

CAS No.

94500-78-4

Molecular Formula

C16H17NO6S2

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2-[bis(benzenesulfonyl)amino]acetate

InChI

InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

JPYKCMNCESLVOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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